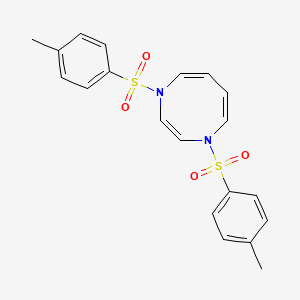
1,4-Bis(4-methylbenzene-1-sulfonyl)-1,4-dihydro-1,4-diazocine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis(4-methylbenzene-1-sulfonyl)-1,4-dihydro-1,4-diazocine is a complex organic compound characterized by its unique structure, which includes two 4-methylbenzene-1-sulfonyl groups attached to a 1,4-dihydro-1,4-diazocine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(4-methylbenzene-1-sulfonyl)-1,4-dihydro-1,4-diazocine typically involves the reaction of 4-methylbenzene-1-sulfonyl chloride with a suitable diazocine precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonyl groups. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(4-methylbenzene-1-sulfonyl)-1,4-dihydro-1,4-diazocine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The sulfonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1,4-Bis(4-methylbenzene-1-sulfonyl)-1,4-dihydro-1,4-diazocine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1,4-Bis(4-methylbenzene-1-sulfonyl)-1,4-dihydro-1,4-diazocine involves its interaction with specific molecular targets and pathways. The sulfonyl groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- Benzene, 1,1’-sulfonylbis[4-chloro-]
- Benzene, 1-methyl-4-(methylsulfonyl)-
Uniqueness
1,4-Bis(4-methylbenzene-1-sulfonyl)-1,4-dihydro-1,4-diazocine is unique due to its specific structural features, which confer distinct chemical and physical properties.
Properties
CAS No. |
58672-87-0 |
|---|---|
Molecular Formula |
C20H20N2O4S2 |
Molecular Weight |
416.5 g/mol |
IUPAC Name |
1,4-bis-(4-methylphenyl)sulfonyl-1,4-diazocine |
InChI |
InChI=1S/C20H20N2O4S2/c1-17-5-9-19(10-6-17)27(23,24)21-13-3-4-14-22(16-15-21)28(25,26)20-11-7-18(2)8-12-20/h3-16H,1-2H3 |
InChI Key |
YHJZXUOBPVVJLM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC=CN(C=C2)S(=O)(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















